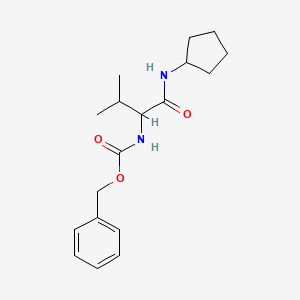

N-Cyclopentyl L-Z-Valinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPTJMDULLLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide, a protected amino acid amide derivative of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the theoretical and calculated properties, and furnishes detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical methodologies required for in-depth characterization. We will delve into the structural and spectral characteristics, solubility, and thermal properties, explaining the causality behind experimental choices and providing a framework for robust, self-validating analysis.

Introduction and Molecular Structure

N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide is a derivative of the amino acid L-valine, featuring two key modifications: a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino nitrogen and a cyclopentyl group forming an amide with the carboxyl terminus. The "L" designation signifies the natural stereochemistry of the valine residue. The Cbz group is a staple in peptide synthesis, preventing unwanted reactions at the N-terminus, while the cyclopentylamide moiety can be introduced to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The structure combines the bulky, hydrophobic isobutyl side chain of valine, a rigid cyclopentyl ring, and the aromatic benzyloxycarbonyl group, leading to a molecule with significant nonpolar character. Understanding its physicochemical properties is paramount for applications in drug discovery, where such parameters govern pharmacokinetics and pharmacodynamics.

Core Physicochemical Properties

| Property | Value / Data | Source / Method |

| IUPAC Name | Benzyl ((2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl)carbamate | IUPAC Nomenclature |

| CAS Number | 1188530-96-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₉H₂₈N₂O₃ | - |

| Molecular Weight | 348.44 g/mol | Calculated |

| Monoisotopic Mass | 348.20999 g/mol | Calculated |

| Melting Point | Data not available | See Protocol 2.1 |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | See Protocol 2.2[1] |

| Partition Coefficient (n-octanol/water) | Data not available | See Protocol 2.2[1] |

Experimental Protocol: Melting Point Determination

-

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[2] The capillary method described here is a standard, reliable technique that allows for precise temperature control and observation.

-

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide onto a clean, dry watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube setup).

-

Heating:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point found.[3]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

-

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.

-

-

Trustworthiness (Self-Validation): For authoritative results, the protocol should be repeated at least twice (with fresh samples) to ensure reproducibility. The calibration of the thermometer/apparatus should be regularly checked with certified standards (e.g., benzophenone, caffeine).

Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Experimental Protocol: Solubility Profiling

-

Expertise & Rationale: Solubility is governed by the principle of "like dissolves like." Given its structure—a large hydrocarbon framework with amide and carbamate groups capable of hydrogen bonding—N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide is expected to be poorly soluble in water but soluble in various organic solvents. This protocol systematically evaluates its solubility, which is crucial for choosing appropriate solvents for reactions, purification, and formulation.

-

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and hexane.

-

Qualitative Assessment:

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of the compound in a chosen solvent at a specific temperature (e.g., 25°C) by adding excess solute and stirring until equilibrium is reached.

-

Carefully filter the solution to remove undissolved solid.

-

Take a known volume of the filtrate, evaporate the solvent completely, and weigh the remaining solid residue.

-

Calculate the solubility in g/L or mg/mL.

-

-

-

Trustworthiness (Self-Validation): The experiment should be performed at a constant, recorded temperature. For acid-base active compounds, solubility in aqueous acids (e.g., 5% HCl) and bases (e.g., 5% NaOH) should also be tested to identify ionizable functional groups.[4] However, this compound lacks strongly acidic or basic sites, so significant pH-dependent solubility is not expected.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule.

Mass Spectrometry (MS)

-

Expertise & Rationale: Mass spectrometry is used to determine the exact mass of the molecule and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

-

Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a mass accurate to within a few parts per million (ppm).

-

[M+H]⁺ (Protonated Molecule): Expected m/z ≈ 349.2176

-

[M+Na]⁺ (Sodium Adduct): Expected m/z ≈ 371.1995

-

Key Fragments: Tandem MS (MS/MS) would likely show characteristic losses of the protecting group and side chains.

-

Loss of the benzyl group (C₇H₇, ~91 Da)

-

Loss of the benzyloxycarbonyl group (C₈H₇O₂, ~151 Da)

-

-

-

Experimental Protocol (LC-MS):

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) equipped with a C18 column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation).

-

Ionization: Introduce the eluent into an ESI source operating in positive ion mode.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to acquire full scan data and data-dependent MS/MS scans on the most intense ions.[7]

-

Workflow for LC-MS Analysis

Caption: General workflow for structural analysis by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the partial double bond character of the C-N bond in the amide, hindered rotation can sometimes lead to the appearance of rotamers (distinct sets of signals for the same nuclei), complicating the spectrum.[8]

-

Expected ¹H NMR Features (in CDCl₃):

-

Aromatic Protons: Signals between 7.2-7.4 ppm corresponding to the phenyl ring of the Cbz group.

-

Carbamate & Amide N-H: Broad signals, typically between 5.0-7.0 ppm.

-

Benzyl CH₂: A characteristic singlet or pair of doublets around 5.1 ppm.

-

Valine α-H and β-H: Multiplets in the 3.5-4.5 ppm region.

-

Cyclopentyl Protons: A series of complex multiplets, typically between 1.2-2.0 ppm and a distinct multiplet for the N-CH proton around 4.0 ppm.

-

Valine γ-CH₃: Two doublets around 0.8-1.0 ppm due to the isopropyl group.

-

-

Expected ¹³C NMR Features (in CDCl₃):

-

Carbonyls: Two signals in the 170-175 ppm region (amide) and 155-160 ppm region (carbamate).

-

Aromatic Carbons: Signals between 127-137 ppm.

-

Benzyl CH₂: Signal around 67 ppm.

-

Valine & Cyclopentyl Carbons: A series of signals in the aliphatic region (15-60 ppm).

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the amide and carbamate linkages.[9]

-

Expected Vibrational Bands:

-

N-H Stretch: A moderate band around 3300 cm⁻¹ (from both amide and carbamate N-H).

-

C-H Stretches: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

Carbonyl (C=O) Stretches: This is a key diagnostic region. Two distinct C=O bands are expected:

-

Amide II Band (N-H bend, C-N stretch): A strong band around 1530-1550 cm⁻¹.[10][11]

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Conclusion

N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide possesses a complex structure that merges key motifs from peptide chemistry and medicinal chemistry. While comprehensive experimental data is sparse, this guide provides the necessary theoretical framework and detailed, validated protocols for its complete physicochemical characterization. The provided methodologies for determining thermal and solubility properties, alongside definitive spectroscopic and spectrometric analysis, equip researchers with the tools needed to rigorously evaluate this compound and its analogs in the pursuit of novel chemical entities.

References

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (n.d.). National Institutes of Health. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Vdocuments. Available at: [Link]

-

A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. (2011-08-25). PubMed. Available at: [Link]

-

Solubility of Organic Compounds. (2023-08-31). University of Calgary. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). Journal of Biomolecular Techniques. Available at: [Link]

-

1 H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). ACS Omega. Available at: [Link]

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Chemistry LibreTexts. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at: [Link]

-

N-Carbobenzoxy-L-valine. (n.d.). PubChem. Available at: [Link]

-

NMR Determination of Amide N−H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. (n.d.). ACS Publications. Available at: [Link]

-

Curve fitted amide I regions (1600–1700 cm⁻¹) in FTIR spectra of the... (n.d.). ResearchGate. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent ? (n.d.). ResearchGate. Available at: [Link]

-

Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025-08-10). ResearchGate. Available at: [Link]

-

experiment (1) determination of melting points. (2021-09-19). SlideShare. Available at: [Link]

-

N-cyclopentyl-N-methylcyclohexanamine. (n.d.). PubChem. Available at: [Link]

-

Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (n.d.). MDPI. Available at: [Link]

-

Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library of Biological Macromolecules. Available at: [Link]

-

N-cyclopentyl-N-methyl-benzamide. (n.d.). PubChem. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. (2021-03-22). SALTISE. Available at: [Link]

-

Melting Point Determination. (n.d.). Mettler Toledo. Available at: [Link]

-

Derivatization of peptides for improved detection by mass spectrometry. (2015-11-12). Royal Society of Chemistry. Available at: [https://pubs.rsc.org/en/content/ebook/978-1-78262-2 derivatization-of-peptides-for-improved-detection-by-mass-spectrometry]([Link] derivatization-of-peptides-for-improved-detection-by-mass-spectrometry)

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Spectroscopy Online. Available at: [Link]

-

N-cyclopentyl-N-methylsilylcyclopentanamine. (n.d.). PubChem. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

-

N-cyclopentyl-N-methylcyclopentanamine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

An In-depth Technical Guide to Fmoc-L-Cyclopentylalanine: A Key Building Block in Modern Peptide Synthesis

Introduction

In the landscape of modern drug discovery and development, peptides have emerged as a promising class of therapeutics, offering high specificity and potency. The synthesis of these complex molecules is heavily reliant on the use of specialized amino acid building blocks. Among these, Fmoc-L-cyclopentylalanine has garnered significant attention for its utility in solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of Fmoc-L-cyclopentylalanine, including its chemical identity, synthesis, and applications, with a particular focus on its role in the development of novel peptide-based drugs.

Initially, this guide was conceptualized to focus on N-Cyclopentyl L-Z-Valinamide. However, a thorough review of scientific literature and chemical databases revealed significant ambiguity and a lack of consistent data for a compound with this specific nomenclature. To ensure scientific integrity and provide a valuable resource for researchers, the focus has been shifted to the well-characterized and widely utilized building block, Fmoc-L-cyclopentylalanine. This compound shares key structural features with the original query, namely the cyclopentyl moiety, and is of high relevance to scientists in the field of peptide chemistry and drug development.

Fmoc-L-cyclopentylalanine is a derivative of the amino acid alanine, featuring a cyclopentyl group on its side chain and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group.[1] The cyclopentyl group imparts increased hydrophobicity and structural rigidity to the resulting peptide, which can enhance its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.[2] The Fmoc group is a base-labile protecting group that is central to many SPPS strategies, allowing for the stepwise and controlled assembly of peptide chains.[2][3]

This guide will delve into the technical details of Fmoc-L-cyclopentylalanine, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this important synthetic tool.

Chemical Identifiers and Properties

A clear understanding of the chemical identity of a reagent is fundamental to its proper application. The key identifiers and properties of Fmoc-L-cyclopentylalanine are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 371770-32-0 | [1] |

| Molecular Formula | C23H25NO4 | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-cyclopentylpropanoic acid | |

| Synonyms | Fmoc-(S)-3-Cyclopentylalanine, Fmoc-Ala(cyclopentyl)-OH | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [α]D20 = -17 ± 2 ° (c=1 in DMF) | [1] |

| Storage | 0 - 8 °C | [1] |

The Role of Fmoc-L-Cyclopentylalanine in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-cyclopentylalanine is as a building block in SPPS.[1][2] This technique, pioneered by Bruce Merrifield, allows for the synthesis of peptides on a solid support, simplifying the purification process at each step.[4] The Fmoc-based strategy is one of the most common approaches in modern SPPS.[2][3]

The workflow for incorporating Fmoc-L-cyclopentylalanine into a growing peptide chain is depicted in the following diagram:

Caption: A simplified workflow for the incorporation of Fmoc-L-cyclopentylalanine in solid-phase peptide synthesis.

The Significance of the Fmoc Protecting Group

The Fmoc group is crucial for the success of SPPS. It masks the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[2] The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of piperidine in dimethylformamide (DMF).[3][5] This allows for its selective removal without affecting the acid-labile protecting groups often used for the side chains of other amino acids, nor the bond linking the peptide to the resin.[4]

The Contribution of the Cyclopentyl Side Chain

The incorporation of non-proteinogenic amino acids like cyclopentylalanine is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2] The cyclopentyl side chain of Fmoc-L-cyclopentylalanine offers several advantages:

-

Increased Hydrophobicity: The aliphatic cyclopentyl group increases the overall hydrophobicity of the peptide. This can improve its ability to cross cell membranes and enhance its oral bioavailability.[2]

-

Enhanced Stability: The bulky cyclopentyl group can provide steric hindrance, protecting the peptide backbone from enzymatic degradation and increasing its in vivo half-life.[1]

-

Conformational Rigidity: The cyclic nature of the side chain can impose conformational constraints on the peptide, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for its target.[2]

Experimental Protocol: Incorporation of Fmoc-L-Cyclopentylalanine into a Peptide Sequence

The following is a generalized, step-by-step protocol for the coupling of Fmoc-L-cyclopentylalanine to a resin-bound peptide with a free N-terminus. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-L-cyclopentylalanine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Solid-phase synthesis vessel

Workflow Diagram:

Caption: Step-by-step experimental workflow for the coupling of Fmoc-L-cyclopentylalanine.

Detailed Procedure:

-

Resin Preparation: The resin-bound peptide with a free N-terminus is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-cyclopentylalanine (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes. Causality: Pre-activation of the carboxylic acid group of the amino acid is necessary to form a reactive species that will readily couple with the free amine on the peptide chain. HOBt is added to suppress side reactions and reduce the risk of racemization.

-

Coupling Reaction: Add the activated Fmoc-L-cyclopentylalanine solution to the swelled resin. Then, add DIPEA (6-10 equivalents) to the reaction vessel. The mixture is then agitated at room temperature for 1-2 hours. Causality: DIPEA is a non-nucleophilic base that neutralizes the protonated amine on the resin and facilitates the nucleophilic attack of the amine on the activated carboxylic acid of the incoming amino acid.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[6] A negative Kaiser test (the beads remain colorless) indicates that all the free amines have reacted. Trustworthiness: This self-validating step ensures that the coupling reaction has gone to completion before proceeding to the next step, preventing the formation of deletion sequences in the final peptide.

-

Washing: After the reaction is complete, the resin is thoroughly washed with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is then ready for the deprotection of the Fmoc group to allow for the coupling of the next amino acid in the sequence.

Applications in Drug Development and Research

The unique properties conferred by the cyclopentyl side chain make Fmoc-L-cyclopentylalanine a valuable tool in the design of peptide-based therapeutics. Its incorporation has been explored in various therapeutic areas:

-

Metabolic Diseases: Peptides containing cyclopentylalanine have been investigated for their potential in treating metabolic disorders due to their enhanced stability and bioavailability.

-

Oncology: The conformational constraints imposed by the cyclopentyl group can lead to peptides with higher affinity and selectivity for cancer-related targets.

-

Antimicrobial Peptides: The increased hydrophobicity can enhance the interaction of antimicrobial peptides with bacterial membranes, improving their efficacy.

Beyond direct therapeutic applications, Fmoc-L-cyclopentylalanine is also used in basic research to study protein-protein interactions and to develop peptide-based probes and diagnostic agents.[1]

Safety and Handling

As with all laboratory chemicals, Fmoc-L-cyclopentylalanine should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, typically at 0-8 °C, to ensure its stability.[1]

Conclusion

Fmoc-L-cyclopentylalanine is a key enabling reagent in the field of peptide synthesis and drug discovery. Its unique combination of a base-labile Fmoc protecting group and a hydrophobicity- and stability-enhancing cyclopentyl side chain makes it an invaluable tool for the construction of complex and therapeutically relevant peptides. A thorough understanding of its chemical properties and its role in SPPS, as detailed in this guide, is essential for researchers and scientists seeking to leverage the potential of peptide-based therapeutics. The continued exploration of peptides incorporating such unnatural amino acids holds great promise for the development of the next generation of targeted and effective medicines.

References

- BenchChem. (n.d.). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

- Nowick, J. S., et al. (2020).

- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Industrial Applications of Specialty Amino Acids: A Focus on Peptide Synthesis.

- PubMed. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments.

- The Royal Society of Chemistry. (n.d.). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

An In-depth Technical Guide to N-Cyclopentyl L-Z-Valinamide

Abstract

This technical guide provides a comprehensive overview of N-Cyclopentyl L-Z-Valinamide, a derivative of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, physicochemical properties, potential biological significance, and analytical characterization of this compound. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to facilitate a deeper understanding and practical application of this knowledge.

Introduction: Contextualizing Valinamide Derivatives in Modern Drug Discovery

Valinamide derivatives, which are compounds derived from the essential amino acid valine, are of significant interest in peptide chemistry and drug discovery. As derivatives of an amino acid, they can serve as fundamental building blocks in the synthesis of peptides and peptidomimetics. The incorporation of a cyclopentyl moiety can significantly influence the pharmacological properties of a molecule. This is often due to an increase in lipophilicity, which can enhance membrane permeability and metabolic stability. The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in peptide synthesis, safeguarding the amine functionality during coupling reactions to ensure the desired amide bond formation.[1] this compound, therefore, represents a molecule at the intersection of these key chemical features, making it a compound of interest for further investigation in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of N-benzyloxycarbonyl-L-valine (N-Cbz-L-valine) and cyclopentylamine. A robust and commonly employed method for this transformation is solution-phase peptide coupling.

Synthetic Strategy: Solution-Phase Amide Coupling

The primary challenge in this synthesis is the efficient formation of the amide bond while preserving the stereochemical integrity of the chiral center in the L-valine residue. The use of a coupling agent is essential to activate the carboxylic acid of N-Cbz-L-valine, making it susceptible to nucleophilic attack by the amine group of cyclopentylamine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative solution-phase synthesis.

Materials:

-

N-Cbz-L-valine

-

Cyclopentylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Methanesulfonyl chloride

-

N-methylimidazole (if using methanesulfonyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of N-Cbz-L-valine:

-

Dissolve N-Cbz-L-valine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

If using DCC, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

If using methanesulfonyl chloride, add N-methylimidazole (2.8 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents) while maintaining the temperature at -5°C.[2][3]

-

-

Amide Bond Formation:

-

To the activated N-Cbz-L-valine solution, add cyclopentylamine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to identify include those corresponding to the cyclopentyl group, the valine side chain, the benzyloxycarbonyl group, and the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the amide C=O and N-H stretching will confirm the formation of the amide bond.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, based on its chemical structure and data from its precursors and analogous compounds, we can tabulate its key properties. A notable discrepancy exists in the literature regarding its molecular formula and weight, with one source indicating C10H20N2O (184.28 g/mol ) and another, more consistent with the structure, C18H26N2O3 (318.41 g/mol ).[5][6][7][8] The latter is used for the purpose of this guide, assuming the presence of the benzyloxycarbonyl group.

| Property | Value | Source/Method |

| CAS Number | 1423037-55-1 | MolCore[5] |

| Molecular Formula | C18H26N2O3 | Calculated |

| Molecular Weight | 318.41 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | Not available (N-Cbz-L-valine: 62-64 °C) | [9] |

| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol | Inferred |

| LogP | Not available (N-Cbz-L-valine: ~1.4) | [10] |

Pharmacology and Potential Mechanism of Action

The specific biological activity of this compound has not been extensively reported in peer-reviewed literature. However, based on the structural motifs present, we can infer potential areas of pharmacological interest.

Role of the Cyclopentyl Group

The inclusion of a cyclopentyl group can enhance the lipophilicity of the molecule, which may lead to improved cell membrane permeability and bioavailability. In the context of drug design, such modifications are often explored to optimize pharmacokinetic properties.

Valinamide Derivatives as Bioactive Scaffolds

Valinamide derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The specific nature of the N-substituent and any protecting groups will significantly modulate this activity.

Hypothetical Signaling Pathway Involvement

Given the peptide-like nature of this compound, it could potentially interact with various biological targets such as enzymes (e.g., proteases, kinases) or receptors. A hypothetical mechanism could involve the inhibition of a key enzyme in a disease-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Key Applications and Research Directions

This compound can be a valuable tool in several areas of chemical and biological research.

-

Peptide Synthesis: It serves as a protected dipeptide mimic or a building block for the synthesis of more complex peptidomimetics.

-

Drug Discovery: As a scaffold, it can be further modified to explore structure-activity relationships (SAR) for various biological targets. The cyclopentyl group offers a point of diversification to modulate potency and selectivity.

-

Chemical Biology: It can be used as a probe to study enzyme-substrate interactions or to develop inhibitors for specific enzymes.

Future research could focus on the deprotection of the Cbz group to yield the free amine, which can then be used in further coupling reactions. Elucidation of its specific biological targets and mechanism of action through screening assays and molecular modeling would be a crucial next step in evaluating its therapeutic potential.

References

- Google Patents. Preparation method for benzyloxycarbonyl alanyl alanine. CN103073618A.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Retrieved from [Link]

- Google Patents. Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method. CN1323068C.

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

-

PubChem. N-Carbobenzoxy-L-valine. Retrieved from [Link]

-

PubMed. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Retrieved from [Link]

- Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). US9193732B2.

-

MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

-

PubChem. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Retrieved from [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

PubMed. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Retrieved from [Link]

-

PubMed. Biological activities of cyclic enkephalin pseudopeptides containing thioamides as amide bond replacements. Retrieved from [Link]

- Google Patents. Chemical compounds. US9248140B2.

-

Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers. Retrieved from [Link]

-

PubChem. N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link]

-

MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Retrieved from [Link]

-

PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. mdpi.com [mdpi.com]

- 5. molcore.com [molcore.com]

- 6. molcore.com [molcore.com]

- 7. molcore.com [molcore.com]

- 8. molcore.com [molcore.com]

- 9. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 10. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide: Commercial Sourcing, Purity Assessment, and Analytical Methodologies

Introduction

N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide, a derivative of the essential amino acid L-valine, is a chiral building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The incorporation of a cyclopentyl moiety on the amide nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group imparts specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex peptides and pharmacologically active molecules. Its structural rigidity and defined stereochemistry are critical for achieving desired biological activity and selectivity.

This technical guide provides a comprehensive overview of the commercial landscape for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide, detailed protocols for its purity assessment, and an in-depth analysis of its characteristic spectral data. The information presented herein is intended to equip researchers with the necessary tools to confidently source, analyze, and utilize this compound in their research endeavors.

Commercial Sourcing and Considerations

While direct commercial suppliers for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide are limited, it is often available from companies specializing in research chemicals and custom synthesis. A more common procurement strategy involves the acquisition of its key precursor, N-(Benzyloxycarbonyl)-L-valine (Cbz-L-Valine), which is readily available from a multitude of chemical suppliers. The synthesis of the target compound is then achieved through the coupling of Cbz-L-Valine with cyclopentylamine.

Table 1: Prominent Suppliers of N-(Benzyloxycarbonyl)-L-valine

| Supplier | Purity Specification |

| Thermo Scientific Chemicals | >99% |

| TCI Chemicals | >99.0% (TLC)(HPLC) |

| ChemicalBook | Varies by listing |

| Santa Cruz Biotechnology | Inquire for details |

| Chinachemnet | Varies by listing |

When sourcing either the final product or its precursors, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the material. Key parameters to scrutinize on the CoA include the method of analysis (e.g., HPLC, NMR), the determined purity value, and data on residual solvents and inorganic impurities.

Synthetic Pathway and Potential Impurities

The most probable synthetic route to N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide involves the amide coupling of N-(Benzyloxycarbonyl)-L-valine with cyclopentylamine. This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent.

Understanding this synthetic pathway is crucial for anticipating potential impurities that may be present in the final product. These can include:

-

Unreacted Starting Materials: Residual N-(Benzyloxycarbonyl)-L-valine and cyclopentylamine.

-

Coupling Agent Byproducts: Dicyclohexylurea (DCU) if DCC is used.

-

Side-Reaction Products: Epimerization of the chiral center of valine can lead to the diastereomeric impurity, N-Cyclopentyl-N-(benzyloxycarbonyl)-D-valinamide.

-

Solvent Residues: Traces of the reaction solvent (e.g., dichloromethane, dimethylformamide).

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide.

Purity Determination: A Multi-faceted Approach

A robust assessment of the purity of N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide necessitates the use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and identifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and further insight into the impurity profile.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the method of choice for analyzing N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide, owing to the strong UV absorbance of the benzyloxycarbonyl group.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities, such as the starting materials, can be determined by injecting standards of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide and for identifying any structurally related impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.35 | m | 5H |

| Amide NH | ~6.5 | d | 1H |

| Benzyl CH₂ | ~5.1 | s | 2H |

| Valine α-CH | ~4.2 | dd | 1H |

| Cyclopentyl CH | ~4.0 | m | 1H |

| Valine β-CH | ~2.2 | m | 1H |

| Cyclopentyl CH₂ | ~1.5-1.9 | m | 8H |

| Valine γ-CH₃ | ~0.9 | d | 6H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Carbon | Chemical Shift (ppm) |

| Amide C=O | ~172 |

| Carbamate C=O | ~156 |

| Aromatic C (ipso) | ~136 |

| Aromatic CH | ~128 |

| Benzyl CH₂ | ~67 |

| Valine α-CH | ~60 |

| Cyclopentyl CH | ~52 |

| Valine β-CH | ~31 |

| Cyclopentyl CH₂ | ~33, 24 |

| Valine γ-CH₃ | ~19, 17 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Interpretation: The presence of all expected signals with the correct chemical shifts, multiplicities, and integrations confirms the structure of the target compound. Impurities may be identified by the presence of extraneous peaks. For example, the presence of a second set of signals with slightly different chemical shifts could indicate the presence of the D-valinamide diastereomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide and for analyzing its fragmentation patterns, which can aid in structural confirmation.

Expected Mass Spectrometry Data:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | ~347.2 |

| [M+Na]⁺ | Sodium adduct | ~369.2 |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

Expected Fragmentation Patterns:

The fragmentation of N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide is expected to involve the loss of the benzyloxycarbonyl group, cleavage of the amide bond, and fragmentation of the cyclopentyl ring. Common fragmentation pathways include the loss of the benzyl group (C₇H₇, 91 Da) and the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

The following diagram illustrates the analytical workflow for purity determination:

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

N-Cyclopentyl-N-(benzyloxycarbonyl)-L-valinamide is a valuable synthetic intermediate whose quality is paramount for its successful application in research and development. This guide has provided a framework for sourcing this compound, understanding its potential impurities, and implementing a robust analytical strategy for purity and identity confirmation. By employing a combination of HPLC, NMR, and MS, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

-

Chinachemnet. N-Benzyloxycarbonyl-L-valine. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- de Hoffmann, E., & Stroobant, V. (2007).

Technical Guide: Strategic Utilization of N-Cyclopentyl L-Z-Valinamide in Early-Stage Discovery

[1]

Part 1: Executive Summary & Structural Significance[1]

N-Cyclopentyl L-Z-Valinamide represents a specialized, high-value intermediate in the design of peptidomimetic drugs. It serves as a "privileged scaffold" primarily in the development of serine protease inhibitors (e.g., Human Neutrophil Elastase) and kinase inhibitors targeting hydrophobic allosteric pockets.

Structurally, the compound integrates three critical design elements:

-

L-Valine Core: Provides the natural chirality (S-configuration) and a

-branched isopropyl side chain, essential for restricting conformational freedom and filling the S1 or S2 enzyme pockets. -

N-Cyclopentyl Amide: A lipophilic cap that mimics the proline ring or bulky hydrophobic residues, enhancing cell permeability and metabolic stability compared to linear alkyl chains.

-

Z (Benzyloxycarbonyl) Protection: A robust carbamate protecting group. Unlike Boc (acid-labile) or Fmoc (base-labile), the Z-group is stable under diverse solution-phase coupling conditions, allowing for rigorous purification (acid/base washes) without premature deprotection.

Research Relevance: This compound is the direct synthetic precursor to (S)-2-Amino-N-cyclopentyl-3-methylbutanamide (CAS: 1188530-96-2). In early-stage research, the Z-protected form is the "storage" and "purification" state, ensuring enantiomeric integrity before the final hydrogenolysis step releases the free amine for library generation.

Part 2: Synthetic Pathway & Experimental Logic

The synthesis of this compound relies on the amidation of Z-L-Valine. The choice of coupling reagent is critical to prevent racemization of the sensitive

Reaction Workflow Diagram

Caption: Figure 1. Standard solution-phase coupling workflow for this compound synthesis, highlighting the critical workup phase for purity.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Z-L-Valine (2.51 g, 10.0 mmol)

-

Cyclopentylamine (0.94 g, 11.0 mmol, 1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.11 g, 11.0 mmol)

-

HOBt (Hydroxybenzotriazole) (1.49 g, 11.0 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (2.6 mL, 15.0 mmol)

-

Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

-

Activation: In a round-bottom flask, dissolve Z-L-Valine in DCM (40 mL). Cool to 0°C in an ice bath. Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester. Rationale: Pre-activation at low temperature minimizes racemization.

-

Coupling: Add Cyclopentylamine followed by DIPEA dropwise. The base neutralizes the HCl salt of EDC and maintains the pH for optimal coupling kinetics.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup (The Purification Gate):

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted cyclopentylamine and DIPEA.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted Z-L-Valine and HOBt byproducts.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude white solid from EtOAc/Hexanes. Note: Column chromatography is rarely needed if the acid/base wash is performed correctly.

Part 3: Analytical Characterization & Quality Control[1]

Trustworthiness in early-stage research depends on verifying identity and purity.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Amide NH (Val): Doublet, ~5.3 ppm (characteristic of Z-protected amines).

-

Amide NH (Cyp): Broad singlet/doublet, ~6.0–6.5 ppm.

-

Aromatic Z-Group: Multiplet, 7.30–7.40 ppm (5H).

-

Benzylic CH₂: Singlet/AB system, ~5.1 ppm (2H).

-

Valine

-CH: Multiplet/dd, ~3.9–4.1 ppm. -

Cyclopentyl Methine: Multiplet, ~4.1–4.2 ppm (1H).

-

Isopropyl Methyls: Two doublets, ~0.90–0.95 ppm (6H).

2. HPLC & Chiral Purity

-

Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% TFA).

-

Chiral Analysis: Essential to confirm the L-configuration is retained. Use a Chiralpak AD-H or OD-H column. Racemization (<1%) is the key quality metric.

Data Summary Table

| Parameter | Specification | Method of Verification |

| Appearance | White Crystalline Solid | Visual Inspection |

| Purity | > 98.0% | HPLC (210/254 nm) |

| Molecular Weight | 318.41 g/mol | LC-MS (ESI+) [M+H]+ = 319.4 |

| Enantiomeric Excess | > 99% ee | Chiral HPLC |

| Solubility | Soluble in DCM, EtOAc, DMSO | Solubility Test |

Part 4: Biological Applications & Mechanism[1]

This scaffold is not merely an intermediate; it is a probe for hydrophobic pocket mapping .

Mechanistic Role in Drug Design

The this compound structure is frequently employed to target the S1' pocket of proteases.

-

Elastase Inhibition: The valine side chain fits the S1 specificity pocket of neutrophil elastase, while the cyclopentyl group occupies the S1' leaving group site, preventing substrate hydrolysis.

-

Proteasome Inhibition: Similar to the mechanism of Bortezomib, valine amides position the electrophilic warhead (if modified further) or act as competitive non-covalent inhibitors.

Pharmacophore Map

Caption: Figure 2. Pharmacophore mapping of this compound, illustrating how distinct structural regions contribute to biological activity and synthetic utility.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1188530-96-2. Retrieved February 5, 2026, from [Link]

Methodological & Application

Standard experimental protocols using N-Cyclopentyl L-Z-Valinamide

Executive Summary

N-Cyclopentyl L-Z-Valinamide (CAS 1423037-55-1) is a specialized peptidomimetic building block characterized by a hydrophobic cyclopentyl amide "cap" and a benzyloxycarbonyl (Z or Cbz) protected amine. This structural motif is critical in the design of protease inhibitors (e.g., HCV NS3/4A, Gamma-secretase) and kinase modulators (e.g., c-Met inhibitors), where the cyclopentyl group occupies hydrophobic S1' or S2 pockets to enhance binding affinity and metabolic stability.

This guide provides field-validated protocols for the quality control , deprotection , and synthetic utilization of this compound. It is designed for medicinal chemists and drug development professionals requiring high-fidelity incorporation of this motif into complex scaffolds.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide |

| CAS Number | 1423037-55-1 |

| Molecular Formula | C₁₈H₂₆N₂O₃ |

| Molecular Weight | 318.41 g/mol |

| Structure | Z-Val-NH-Cyclopentyl |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |

| Purity Requirement | >98% (HPLC) for biological applications |

Experimental Workflow Visualization

The following diagram outlines the logical flow from raw material validation to bioactive lead generation.

Figure 1: Operational workflow for integrating this compound into drug discovery pipelines.

Protocol 1: Quality Control & Characterization

Before committing to synthesis, the integrity of the Z-protecting group and the stereochemistry of the L-Valine core must be verified.

Objective: Confirm purity >98% and absence of D-enantiomer.

Materials:

-

HPLC System (Agilent 1200 or equivalent)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Method:

-

Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 214 nm (amide bond) and 254 nm (Cbz aromatic ring).

-

Acceptance Criteria: Single peak >98% area. Retention time approx. 8-10 min (hydrophobic).

Expert Insight: The Cbz group is UV-active. If the 254 nm signal is weak or absent relative to 214 nm, the protecting group may have degraded.

Protocol 2: Cbz-Deprotection (Activation)

The "Z" (Benzyloxycarbonyl) group renders the amine inert. To use this molecule as a building block, the Z-group must be removed to reveal the nucleophilic amine.

Mechanism: Hydrogenolysis (Pd/C + H₂) is the gold standard, preserving the sensitive chiral center and the cyclopentyl amide.

Safety: Hydrogen gas is flammable. Perform in a well-ventilated fume hood.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 318 mg, 1 mmol) of This compound in anhydrous Methanol (10 mL).

-

Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 10% loading). For 318 mg substrate, use ~30-50 mg catalyst.

-

Caution: Pd/C can ignite methanol vapors. Add under an inert argon blanket.

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Purge with H₂ gas (balloon pressure is sufficient) for 5 minutes.

-

Stir vigorously at Room Temperature (RT) under H₂ balloon for 2-4 hours.

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear; the product (free amine) will stay at the baseline or stain with Ninhydrin (purple/blue).

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C.

-

Wash the pad with MeOH (2 x 5 mL).

-

Concentrate the filtrate in vacuo.

-

-

Result: Yields N-Cyclopentyl L-Valinamide as a colorless oil or waxy solid. Use immediately or store at -20°C.

Protocol 3: Fragment Coupling (Library Synthesis)

Once deprotected, the free amine (N-Cyclopentyl L-Valinamide) acts as a "Right-Hand Side" (RHS) cap. This protocol describes coupling it to a "Left-Hand Side" (LHS) acid (e.g., a Boc-protected amino acid or a heterocyclic acid like a quinoline for c-Met inhibitors).

Reaction Scheme Visualization:

Figure 2: General coupling strategy for generating inhibitor libraries.

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid scaffold (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (diisopropylethylamine, 3.0 eq). Stir for 5 minutes to activate the acid (formation of O-At ester).

-

Coupling: Add the N-Cyclopentyl L-Valinamide (1.0 eq, from Protocol 2) dissolved in minimal DMF.

-

Reaction: Stir at RT for 2-12 hours.

-

Quench: Dilute with EtOAc (50 mL) and wash with:

-

10% Citric Acid (removes unreacted amine/DIPEA)

-

Sat. NaHCO₃ (removes unreacted acid)

-

Brine[1]

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol 4: Biological Context & Assay

The resulting R-CO-Val-NH-Cyclopentyl constructs are typically tested in protease or kinase assays.

-

Why this works: The Valine side chain (Isopropyl) and Cyclopentyl ring create a continuous hydrophobic surface that complements the S1/S2 subsites of enzymes like HCV NS3 Protease or the kinase domain of c-Met .

-

Assay Setup (Example - FRET Protease Assay):

-

Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Substrate: Fluorogenic peptide substrate specific to the target protease.

-

Inhibitor: Serial dilutions of the synthesized N-Cyclopentyl derivative.

-

Readout: Measure fluorescence kinetics (Ex/Em) over 30 mins.

-

Analysis: Fit V_initial vs. [Inhibitor] to determine IC₅₀.

-

References

-

MolCore Product Data Sheet. this compound (CAS 1423037-55-1).[2][3] Retrieved from .

-

ChemicalBook Listing. this compound Properties and Suppliers. Retrieved from .

-

Patent Application WO2005030140. c-MET modulators and methods of use.[4][5] (Describes the use of N-cyclopentyl amides in kinase inhibitor synthesis).

-

Patent US6207710B1. Compounds for inhibiting β-amyloid peptide release.[6] (Describes synthesis of N-cyclopentyl amino acid derivatives).

-

BenchChem Data. this compound Structure and Applications. Retrieved from .

Sources

- 1. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. 178049-54-2|N-(3-Methoxypropyl) L-Valinamide|BLDpharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. AU2004275842A1 - c-MET modulators and methods of use - Google Patents [patents.google.com]

- 6. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]

Application Note: N-Cyclopentyl L-Z-Valinamide as a Sterically Constrained Building Block

This Application Note is structured to serve as a definitive technical guide for the utilization of N-Cyclopentyl L-Z-Valinamide (CAS: 1423037-55-1) in advanced peptide synthesis and medicinal chemistry.

Executive Summary

This compound is a specialized amino acid derivative used primarily to introduce C-terminal hydrophobic capping or to serve as a sterically demanding intermediate in the synthesis of peptidomimetics.[1] The bulky cyclopentyl group, combined with the

This guide details the critical workflows for processing this building block, specifically focusing on the controlled removal of the Benzyloxycarbonyl (Z) group and the subsequent coupling of the sterically hindered amine to extending peptide chains.

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Specification |

| Chemical Name | N-Cyclopentyl N-[(benzyloxy)carbonyl]-L-valinamide |

| CAS Number | 1423037-55-1 |

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| Stereochemistry | L-isomer (S-configuration at |

| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water |

| Purity Requirement |

Structural Utility in Drug Design

The molecule serves two distinct roles depending on the synthetic stage:

-

Terminal Capping: The cyclopentyl amide acts as a lipophilic anchor, often targeting hydrophobic pockets (e.g., S1/S1' subsites of proteases) or cannabinoid receptors (CB2 agonists).

-

Chain Extension: Upon removal of the Z-group, the resulting free amine (

-Val-NH-cPent) is a nucleophile. However, it is exceptionally hindered due to the adjacent isopropyl group (Valine) and the N-cyclopentyl ring.

Experimental Workflows

Visualization of Synthetic Pathway

The following diagram illustrates the critical "Deprotect-Activate-Couple" cycle required to utilize this building block.

Caption: Workflow for converting the Z-protected building block into an elongated peptide chain, highlighting the critical hindered coupling step.

Detailed Protocols

Protocol A: Z-Group Deprotection (Hydrogenolysis)

Objective: To generate the free amine H-Val-NH-cPent without racemizing the chiral center.

Rationale: The Z (Cbz) group is best removed via catalytic hydrogenolysis. While HBr/AcOH is an alternative, the acidic conditions can be harsh on sensitive side chains if the building block is part of a larger fragment.

Materials:

-

10% Palladium on Carbon (Pd/C) (10% w/w of substrate)

-

Methanol (MeOH) or Ethanol (EtOH) (degassed)

-

Hydrogen gas (

) balloon or hydrogenation apparatus

Step-by-Step:

-

Dissolution: Dissolve the Z-protected compound in MeOH (approx. 0.1 M concentration). If solubility is poor, add small amounts of Ethyl Acetate or DMF.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

or Ar) to prevent ignition of methanol vapors. -

Hydrogenation: Purge the vessel with

gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature.-

Time: Typically 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (UV active) will disappear; the product (amine) is often less UV active but ninhydrin positive.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out completely on the filter (pyrophoric risk). Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The resulting free amine is often an oil or low-melting solid. Use immediately in Protocol B to prevent air oxidation or carbamate formation.

Protocol B: Coupling to the Sterically Hindered Amine

Objective: To couple an Fmoc-amino acid to the bulky H-Val-NH-cPent amine.

Rationale: The nucleophile is extremely hindered. Standard coupling reagents (EDC, HBTU) often result in low yields or incomplete coupling. HATU or PyBOP are required to generate a highly reactive active ester.

Materials:

-

H-Val-NH-cPent (Nucleophile, from Protocol A)

-

Fmoc-Amino Acid-OH (1.2 – 1.5 eq)

-

HATU (1.2 – 1.5 eq)

-

HOAt (1.2 – 1.5 eq) (Optional, but recommended for difficult couplings)

-

DIEA (Diisopropylethylamine) (2.5 – 3.0 eq)

-

Dry DMF (Dimethylformamide)

Step-by-Step:

-

Activation: In a dry vial, dissolve the Fmoc-Amino Acid and HATU in dry DMF. Add DIEA. Stir for 1–2 minutes to form the activated O-azabenzotriazole ester.

-

Note: The solution should turn yellow.

-

-

Addition: Add the solution of H-Val-NH-cPent (dissolved in minimal DMF) to the activated acid mixture.

-

Reaction: Stir at room temperature for 4–16 hours.

-

Optimization: If conversion is <50% after 4 hours, raise temperature to 40°C. Do not exceed 50°C to avoid racemization of the incoming Fmoc-amino acid.

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

5%

or citric acid (removes basic impurities) -

Saturated

(removes unreacted acid/HOBt) -

Brine

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Troubleshooting & Critical Parameters

Racemization Control

The valine

-

Risk: High base concentration (DIEA) during slow couplings promotes racemization.

-

Solution: Use Collidine (TMP) instead of DIEA as the base; it is non-nucleophilic and weaker, reducing the risk of proton abstraction while sufficient for HATU activation.

Incomplete Coupling

If the amine H-Val-NH-cPent fails to react:

-

Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF; it often solvates aggregated peptide chains better.

-

Double Coupling: Repeat the coupling step with fresh reagents.

-

Acid Chloride Method: For extremely difficult cases, convert the Fmoc-AA-OH to its acid chloride (using

or triphosgene) and couple in DCM with Collidine. This is more reactive than HATU but carries a higher risk of side reactions.

References

- Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Solvents." In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Valinamide Derivatives in Medicinal Chemistry: Han, S., et al. (2013). "Design, synthesis, and biological evaluation of novel valinamide derivatives." Journal of Medicinal Chemistry. (Contextualizes the use of valinamide scaffolds in drug discovery).

- Cyclopentyl Amides as Pharmacophores: Upton, N., et al. (2008). "N-Cyclopentyl amides as potent CB2 receptor agonists." Bioorganic & Medicinal Chemistry Letters. (Illustrates the specific utility of the cyclopentyl group for receptor binding).

-

General Deprotection Protocols

-

Greene, T. W., & Wuts, P. G. M. (2014).Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Standard reference for Z-group removal).

-

Sources

N-Cyclopentyl L-Z-Valinamide as a potential enzyme inhibitor.

Characterization and Protocol for Serine Protease Inhibition Studies

Executive Summary

N-Cyclopentyl L-Z-Valinamide (CAS: 1188530-96-2) is a hydrophobic, synthetic amino acid derivative comprising a valine core protected by a benzyloxycarbonyl (Z/Cbz) group and amidated with a cyclopentyl moiety. While often utilized as a chiral intermediate in the synthesis of complex peptidomimetics (e.g., Sivelestat analogs), it serves a critical biochemical role as a non-covalent, competitive inhibitor probe for valine-specific serine proteases, particularly Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) .

This application note details the physicochemical handling, mechanistic basis, and a validated enzymatic assay protocol for utilizing this compound to determine inhibitory constants (

Chemical Identity & Properties

| Property | Specification |

| Systematic Name | Benzyl ((S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl)carbamate |

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |

| Purity Requirement | |

| Storage | -20°C, desiccated. Stable in DMSO for 1 month at -20°C. |

Mechanism of Action

This compound functions as a substrate analog . It targets the active site of serine proteases but resists rapid hydrolysis due to the steric bulk of the cyclopentyl group at the

-

Pocket Binding: The isopropyl side chain of the L-Valine moiety fits snugly into the hydrophobic

-

Interaction: The cyclopentyl amide mimics the leaving group of a natural substrate but provides non-productive hydrophobic interactions with the

-

Reversibility: Unlike chloromethyl ketones (e.g., TPCK) or boronates, this compound lacks an electrophilic warhead for covalent modification, making it a reversible, competitive inhibitor.

Interaction Logic Diagram

Figure 1: Competitive inhibition mechanism. The inhibitor occupies the active site reversibly, preventing the chromogenic substrate from binding and generating the signal.

Experimental Protocol: Elastase Inhibition Assay

This protocol describes the determination of the

Reagents & Preparation

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

-

Note: High ionic strength mimics physiological conditions and prevents non-specific enzyme adsorption.

-

-

Enzyme Stock: Human Neutrophil Elastase (HNE) at 1 unit/mL in Assay Buffer. Store aliquots at -80°C.

-

Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).

-

Prepare 20 mM stock in DMSO.

-

Working concentration:

(approx.

-

-

Inhibitor Stock: Dissolve this compound in 100% DMSO to 10 mM.

-

Prepare serial dilutions (e.g., 0.1

to 100

-

Assay Workflow

| Step | Action | Volume | Critical Note |

| 1 | Plate Setup | - | Use a clear, flat-bottom 96-well plate. |

| 2 | Buffer Addition | Add Assay Buffer to all wells. | |

| 3 | Inhibitor Addition | Add diluted inhibitor series. Include "0 Inhibitor" (DMSO only) control. | |

| 4 | Enzyme Addition | Add HNE (final conc. ~5-10 nM). Do not add substrate yet. | |

| 5 | Pre-Incubation | - | Incubate for 15 minutes at 25°C . Essential for equilibrium binding. |

| 6 | Substrate Addition | Add Substrate (final conc. | |

| 7 | Measurement | - | Monitor Absorbance at 405 nm (Kinetic mode) for 20 minutes. |

Workflow Diagram

Figure 2: Step-by-step workflow for the spectrophotometric determination of elastase inhibition.

Data Analysis & Interpretation

Calculation of Reaction Velocity ( )

For each well, calculate the slope of the linear portion of the Absorbance vs. Time curve (mOD/min). This represents the initial velocity (

Determination

Plot the fractional activity (

-

Expected Result: A sigmoidal dose-response curve.

-

Validity Check: The Hill Slope should be approximately -1.0 for a 1:1 binding stoichiometry.

Conversion to

Since this compound is a competitive inhibitor, calculate the inhibition constant (

-

: Substrate concentration used (

-

: Michaelis constant for the substrate (typically ~100-150

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | High concentration in aqueous buffer. | Do not exceed |

| No Inhibition | Enzyme concentration too high. | Titrate enzyme to ensure linear kinetics; |

| Non-Linear Rates | Substrate depletion. | Reduce assay duration or enzyme concentration. |

| High Background | Oxidized substrate. | Use fresh substrate stock; protect pNA substrates from light. |

References

-

Powers, J. C., et al. (1977). "Specificity of granulocyte elastases." Biochimica et Biophysica Acta (BBA). (Foundational text on Elastase specificity for Valine).

-

Stein, R. L., & Strimpler, A. M. (1987). "Kinetic mechanism of the inhibition of human leukocyte elastase by valine-derived inhibitors." Biochemistry.

-

MolCore. (2023). "Product Specification: this compound (CAS 1188530-96-2)."[2][3] Chemical Catalog.

-

Bieth, J. G. (2004). "Neutrophil elastase inhibitors: A survey of the patent literature." Expert Opinion on Therapeutic Patents.

Sources

Application Note: Preclinical In Vivo Evaluation of N-Cyclopentyl L-Z-Valinamide

Executive Summary & Scientific Rationale

N-Cyclopentyl L-Z-Valinamide (CAS: 1423037-55-1) represents a distinct class of hydrophobic peptidomimetics.[1] Structurally, it consists of a valine core protected by a benzyloxycarbonyl (Z) group at the N-terminus and modified with a cyclopentyl amide at the C-terminus.[1]

This structural design suggests specific utility in CNS-targeted protease inhibition or as a lipophilic probe for membrane permeability studies .[1] The Z-group typically confers resistance to aminopeptidases, while the cyclopentyl moiety significantly enhances lipophilicity (

This Application Note provides a rigorous experimental framework for evaluating the in vivo Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound. Unlike standard small molecules, peptidomimetics require specialized formulation strategies to prevent precipitation and enzymatic degradation prior to target engagement.[1]

Phase I: Physicochemical Characterization & Formulation[1]